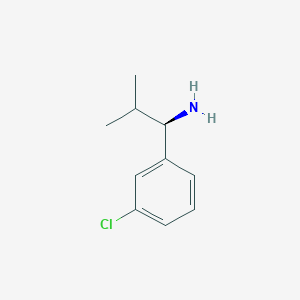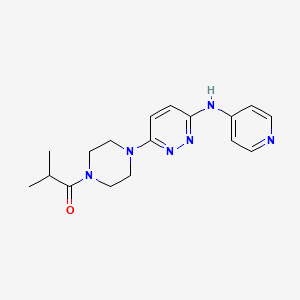![molecular formula C13H15N5O3S B2995766 methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate CAS No. 325994-75-0](/img/structure/B2995766.png)
methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate” is a complex organic compound. It contains a 1,2,4-triazole moiety, which is a five-membered ring containing three nitrogen atoms . This class of compounds is known for their ability to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . These compounds are typically synthesized by condensation of aminotriazoles with various aromatic aldehydes . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by a five-membered ring containing three nitrogen atoms . They possess abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal to provide a protective film .Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo a variety of chemical reactions. For instance, they can react with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . They can also form Schiff bases through condensation with aromatic aldehydes .Physical and Chemical Properties Analysis
1,2,4-Triazole derivatives are known for their strong chemical activity and low toxicity . They are amphoteric in nature, forming salts with acids as well as bases, and have a special affinity towards metal surfaces .Aplicaciones Científicas De Investigación
Synthetic Routes and Molecular Structures
- The cyclization of certain thiosemicarbazides has been studied to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives, exploring their pharmacological properties. This research highlights the versatility of triazole derivatives in synthesizing compounds with potential CNS effects in mice (Maliszewska-Guz et al., 2005).
- A study on the synthesis of heterocyclic systems using methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate presents a method for preparing various pyrimidinones and pyridazinones, indicating the broad applicability of these methods in creating complex molecules (Toplak et al., 1999).
- The photochemical decomposition of sulfamethoxazole has been analyzed to understand the stability and decomposition pathways of sulfonamide drugs, which can inform the stability studies of related compounds (Zhou & Moore, 1994).
Pharmacological Properties
- Novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been synthesized, characterized for their in vitro antioxidant activities, and compared with standard antioxidants, showcasing the potential therapeutic applications of triazole derivatives as antioxidants (Yüksek et al., 2015).
- The synthesis and antimicrobial activities of new Schiff bases derived from 1,2,4-triazole compounds have been evaluated, demonstrating the potential of these compounds as biologically active agents against various bacterial and fungal strains (Mange et al., 2013).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been known to exhibit a wide range of biological activities . They have been used as antimicrobial, antifungal, and antitumor agents .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, often interact with their targets through various mechanisms, including inhibition of key enzymes or interaction with cellular structures .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been known to interfere with various biochemical pathways, leading to their antimicrobial, antifungal, and antitumor effects .
Pharmacokinetics
Similar compounds, such as 1,2,4-triazole derivatives, are often well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been known to exhibit a wide range of effects, including antimicrobial, antifungal, and antitumor activities .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially influence the action and stability of similar compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-8-16-17-13(18(8)14)22-7-11(19)15-10-5-3-9(4-6-10)12(20)21-2/h3-6H,7,14H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVLVAVRJSHVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2995683.png)
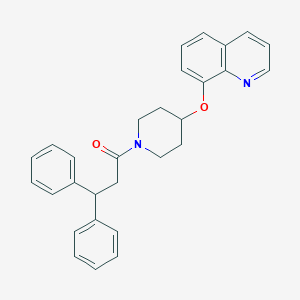
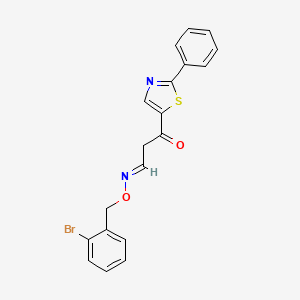
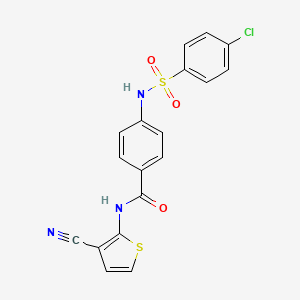
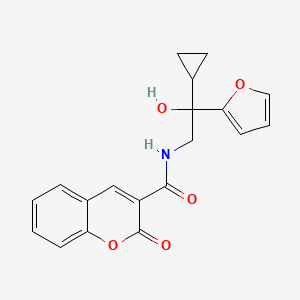
![2-[(3,4-dichlorobenzyl)sulfanyl]-4-{(Z)-[4-(4-methylpiperazino)phenyl]methylidene}-1H-imidazol-5-one](/img/structure/B2995691.png)

![6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B2995693.png)
![ethyl 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2995694.png)
![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2995695.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2995696.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-3,5,6-trichloropyridine-2-carboxylate](/img/structure/B2995698.png)
